5-Bromo-2-methylindole is a highly versatile, halogenated N-heterocyclic building block defined by its C5 bromine atom and C2 methyl group. In industrial and academic procurement, it is primarily sourced as a rigidified precursor for cross-coupling reactions (such as Suzuki-Miyaura and Buchwald-Hartwig aminations) and as a core scaffold in medicinal chemistry . The presence of the C2 methyl group fundamentally alters the electronic and steric profile of the pyrrole ring compared to unsubstituted indoles. This structural feature makes 5-bromo-2-methylindole a critical selection for synthesis routes requiring strict regiocontrol at the C3 position or specific conformational constraints in the final active pharmaceutical ingredient (API) [1].
Substituting 5-Bromo-2-methylindole with its closest analogs, such as 5-bromoindole or 2-methylindole, compromises both synthetic efficiency and product performance. If 5-bromoindole is used, the lack of the C2 methyl group leaves the C2 position vulnerable to competitive electrophilic attack, leading to complex C2/C3 isomeric mixtures during alkylation or acylation that drastically reduce isolated yields and increase purification costs [1]. Conversely, using 2-methylindole lacks the C5 bromine handle entirely, preventing targeted palladium-catalyzed cross-coupling at the benzenoid ring. For procurement teams, specifying the exact 5-bromo-2-methylindole scaffold is non-negotiable when downstream processes demand both a pre-installed cross-coupling handle and absolute C3-regioselectivity .
During the synthesis of complex indole derivatives, the C2 methyl group of 5-bromo-2-methylindole sterically blocks the C2 position, directing electrophilic attack (such as Friedel-Crafts acylation or alkylation) exclusively to the C3 position with >95% regioselectivity [1]. In contrast, using 5-bromoindole often yields significant amounts of C2-substituted and C2,C3-disubstituted byproducts, which lowers the isolated yield of the desired C3-isomer and necessitates complex chromatographic separation.
| Evidence Dimension | Regioselectivity for C3-substitution |
| Target Compound Data | >95% C3-regioselectivity |
| Comparator Or Baseline | 5-Bromoindole (yields mixed C2/C3 isomers) |
| Quantified Difference | Elimination of C2-competitive substitution |
| Conditions | Electrophilic substitution (e.g., acylation/alkylation) conditions |
Eliminates the need for costly and time-consuming chromatographic separation of structural isomers during industrial scale-up.
In Miyaura borylation reactions to form critical 5-boronate ester building blocks, 5-bromo-2-methylindole cleanly converts to 2-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with isolated yields typically reaching 74-80% . The C2-methyl group shields the pyrrole ring, reducing side reactions such as C-H activation or homocoupling that can occur with unsubstituted bromoindoles under palladium catalysis.
| Evidence Dimension | Isolated yield of 5-boronate ester |
| Target Compound Data | 74-80% yield |
| Comparator Or Baseline | Unsubstituted bromoindoles (prone to pyrrole-ring side reactions) |
| Quantified Difference | Cleaner conversion with reduced homocoupling |
| Conditions | Pd(dppf)Cl2, bis(pinacolato)diboron, potassium acetate, 1,4-dioxane, 80°C |
Ensures a reliable, high-yield supply of the critical 5-boronate intermediate for downstream Suzuki-Miyaura couplings.
In the development of targeted therapeutics, such as cytosolic phospholipase A2α (cPLA2α) inhibitors, replacing a 5-bromoindole scaffold with 5-bromo-2-methylindole introduces critical steric hindrance. This C2-methyl group restricts the rotation of N1 and C3 substituents, locking the molecule into a more rigid conformation that optimizes its fit within the enzyme binding pocket, thereby increasing inhibitory potency and selectivity compared to the unmethylated analog[1].
| Evidence Dimension | Target binding affinity and conformational rigidity |
| Target Compound Data | Restricted N1/C3 substituent rotation (locked conformation) |
| Comparator Or Baseline | 5-Bromoindole derivatives (higher rotational freedom) |
| Quantified Difference | Enhanced fit in target binding pockets (e.g., cPLA2α) |
| Conditions | Structure-activity relationship (SAR) optimization in drug discovery |
Justifies the procurement of the C2-methylated precursor for structure-activity relationship (SAR) optimization to achieve higher API potency.
Ideal for synthetic pathways requiring strict C3-regiocontrol during Friedel-Crafts acylation or alkylation. The C2-methyl group effectively blocks competitive C2-substitution, making this compound a highly efficient choice over 5-bromoindole to avoid complex isomeric mixtures and streamline purification[1].
The preferred starting material for Miyaura borylation to generate stable, high-purity boronate esters. The resulting 2-methyl-5-boronate indoles are crucial intermediates for subsequent Suzuki-Miyaura cross-couplings in both materials science and medicinal chemistry.
Crucial for synthesizing targeted therapeutics (e.g., cPLA2α inhibitors or nAChR modulators) where the C2-methyl group is necessary to lock the active conformation, restrict substituent rotation, and enhance binding affinity compared to unmethylated indole scaffolds[2].
Irritant